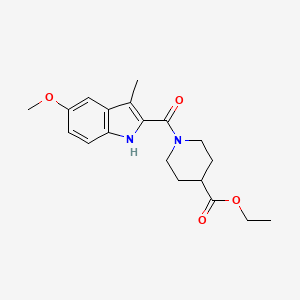
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Substitution Reactions: The 5-methoxy and 3-methyl groups are introduced through electrophilic substitution reactions on the indole ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the indole moiety through a carbonylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted indole and piperidine derivatives.
Scientific Research Applications
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a probe to study indole-related biochemical pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Investigated for its interactions with various biological targets.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors in the body, influencing biological pathways . The exact mechanism involves the modulation of signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both indole and piperidine rings. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
902032-73-9 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-19(23)13-7-9-21(10-8-13)18(22)17-12(2)15-11-14(24-3)5-6-16(15)20-17/h5-6,11,13,20H,4,7-10H2,1-3H3 |
InChI Key |
FNPKIQZDYFSTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C |
solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















